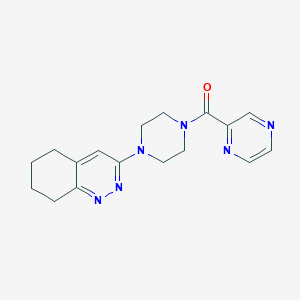

![molecular formula C11H19NO4 B2758888 tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate CAS No. 1997968-36-1](/img/structure/B2758888.png)

tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Enantioselective Synthesis of Carbocyclic Analogues

The compound has been identified as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role in this synthesis demonstrates its importance in creating structures that mimic natural nucleotides, which are essential components of DNA and RNA (Ober et al., 2004).

Synthesis of Spirocyclopropanated Analogues

Research has utilized tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate to synthesize spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This highlights its utility in modifying insecticidal compounds to potentially enhance their effectiveness or environmental compatibility (Brackmann et al., 2005).

Organic Synthesis Building Blocks

The compound is explored as a precursor in reactions forming N-(Boc)-protected nitrones, which serve as important building blocks in organic synthesis. This application underlines its versatility in facilitating the synthesis of complex organic molecules with potential applications in medicinal chemistry and drug development (Guinchard et al., 2005).

Photochemical Ring Contraction

In the study of photochemical reactions, tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate was used as an intermediate in the ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives. This research provides insights into the mechanisms of photochemical transformations, which are critical in the design of light-mediated organic syntheses (Crockett & Koch, 2003).

Biologically Active Compound Synthesis

The compound has been used as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), a medication used in cancer treatment. This application demonstrates its role in the development of therapeutic agents through multi-step organic syntheses (Zhao et al., 2017).

Propiedades

IUPAC Name |

tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(5-6-11)8(13)7-15-4/h5-7H2,1-4H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSFFOCJVUPVCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2758808.png)

![[3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2758809.png)

![1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B2758811.png)

![2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide](/img/structure/B2758812.png)

![1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2758813.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2758827.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2758828.png)